3-(Dimethylamino)cyclohexanol

Overview

Description

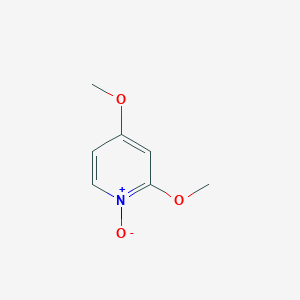

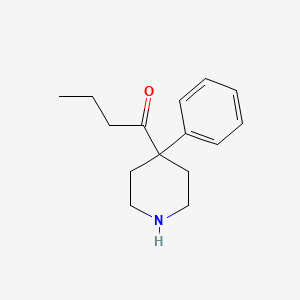

3-(Dimethylamino)cyclohexanol, also known as cis-3-(dimethylamino)cyclohexanol hydrochloride, is a compound with the molecular formula C8H18ClNO . It has a molecular weight of 179.69 . The IUPAC name for this compound is (1S,3R)-3-(dimethylamino)cyclohexan-1-ol hydrochloride .

Synthesis Analysis

The synthesis of compounds similar to this compound has been discussed in various studies . For instance, the synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts has been reported . Another study discusses the preparation of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, which shares some structural similarities with this compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C8H18ClNO . The compound has an average mass of 179.688 Da and a monoisotopic mass of 179.107697 Da .Scientific Research Applications

Antidepressant Properties

The compound 3-(Dimethylamino)cyclohexanol, as part of the novel bicyclic compound Wy-45,030, has been studied for its antidepressant biochemical profile. It inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, impacting dopamine, norepinephrine, and serotonin levels. This profile suggests potential antidepressant activity without the side effects common in tricyclic therapy (Muth et al., 1986).

Chemical Synthesis and Reactions

The compound participates in various chemical reactions:

- Allylamine Reactions : It reacts with allylamine, forming N-methylene-2-propen-amines and 4-(dimethylamino)benzylidene-1-Propen-1-Amines under specific catalysts (Chen Link, 2002).

- Acetylation of Alcohols : The acetylation of alcohols with acetic anhydride, in the presence of 4-(dimethylamino)pyridine (DMAP), involves the compound as a reactant. This process leads to the formation of corresponding acetylpyridinium/acetate ion pairs and has implications for the synthesis of various chemical compounds (Xu et al., 2005).

Catalytic Reactions

- Dimerization of Cyclohexene Derivatives : The compound has been studied in the dimerization of 1,2-Bis(dimethylamino)-1,2-dibora-4-cyclohexene, forming cage compounds under specific conditions (Herberich et al., 1990).

- Oxetane Formation : It is involved in the intramolecular cyclization of 3,4-epoxy alcohols, leading to oxetane formation, which has implications in synthetic organic chemistry (MuraiAkio et al., 1977).

Environmental and Analytical Chemistry

- Gas-Phase Reactions : The compound is studied in the context of gas-phase reactions of ozone with alkenes, contributing to our understanding of atmospheric chemistry (Atkinson & Aschmann, 1993).

- Analytical Method Development : A method for determining 2-[(dimethylamino)methyl]cyclohexanone, a related compound, in pharmaceutical formulations has been developed, showing the compound's relevance in analytical chemistry (Medvedovici et al., 2004).

Synthesis Optimization

The compound has been synthesized via the Mannich reaction, with optimized reaction conditions being studied for improved yields, demonstrating its importance in chemical synthesis (Wang Xiu-lan, 2007).

Safety and Hazards

properties

IUPAC Name |

3-(dimethylamino)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-4-3-5-8(10)6-7/h7-8,10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYBPWSWSPMKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)

![1-[3-(2-Amino-ethoxy)-phenyl]-ethanone](/img/structure/B3279129.png)

![N-(2,4-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3279148.png)

![2-mercapto-3-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3279171.png)